Bromocresol Blue Sodium Salt

Catalog No.
S1898881
CAS No.
M.F
C21H13Br4NaO5S
M. Wt
720.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol Blue Sodium Salt

Product Name

Bromocresol Blue Sodium Salt

IUPAC Name

sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Molecular Formula

C21H13Br4NaO5S

Molecular Weight

720.0 g/mol

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-;

InChI Key

PZBRPDUUWGYUTE-VSORCOHTSA-M

SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

pH Indicator in Various Scientific Fields

Bromocresol Green sodium salt is widely used as a pH indicator in various scientific fields, including chemistry and biology .

Method of Application: The compound is a pH-sensitive triphenylmethane dye that changes color based on the pH of the solution it’s in . It transitions from yellow at pH 3.8 to blue at pH 5.4 .

Results or Outcomes: The color change allows scientists to determine the pH of a solution visually, providing a quick and easy method for pH determination .

Colorimetric Detection Studies

Bromocresol Green sodium salt is used in colorimetric detection studies .

Method of Application: The compound’s color change in response to pH makes it useful for detecting changes in pH that occur during various chemical reactions .

Results or Outcomes: The results of these studies can provide valuable information about the reactions being studied, including their mechanisms and the factors that influence their rates .

Activity Tracking Dye for DNA Agarose Gel Electrophoresis

Bromocresol Green sodium salt is used as an activity tracking dye for DNA agarose gel electrophoresis .

Method of Application: In this application, the dye is added to DNA samples before they are loaded into the gel . As the electric field is applied, the dye moves through the gel, allowing scientists to track the progress of the electrophoresis .

Results or Outcomes: This helps ensure that the DNA has been properly separated and can be accurately analyzed .

Use in Sol-Gel Matrices

Bromocresol Green sodium salt is used in sol-gel matrices .

Method of Application: The compound is incorporated into sol-gel matrices, which are materials with a porous, sponge-like structure . The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase .

Results or Outcomes: Incorporating Bromocresol Green into these matrices can enhance their functionality, allowing them to be used in a variety of applications, such as sensors and controlled release systems .

Detection of Ammonia

Bromocresol Green sodium salt is used for the detection of ammonia .

Method of Application: The compound is used in an optical sensing instrument for online detection of ammonia gas . The absorption response of the Bromocresol Green is very sensitive at the optical absorption wavelength of 630 nm .

Results or Outcomes: This method provides a highly sensitive and fully reversible ammonia sensing material, making it very useful for detecting changes in ammonia gas concentrations .

Measurement of Albumin in Human Plasma and Serum

Bromocresol Green sodium salt is used to measure serum albumin concentration within mammalian blood samples .

Method of Application: When albumin binds with Bromocresol Green, it causes a change in the absorbance maximum of Bromocresol Green . This change can be measured spectrophotometrically and used to determine albumin concentration .

Results or Outcomes: This method is commonly used in clinical practice, especially in possible cases of kidney failure and liver disease, where it’s important to measure serum albumin concentration .

Inhibitor of the Prostaglandin E2 Transport Protein

Bromocresol Green sodium salt is also an inhibitor of the prostaglandin E2 transport protein .

Method of Application: The compound interacts with the prostaglandin E2 transport protein, inhibiting its function .

Results or Outcomes: This inhibition can affect the transport and signaling of prostaglandin E2, a hormone-like substance that plays a role in a variety of physiological processes .

Use in Thin-Layer Chromatography

Bromocresol Green sodium salt is used in thin-layer chromatography (TLC) for visualizing compounds .

Method of Application: In TLC, the compound is used to stain the chromatography plate after the separation process . It is particularly useful for visualizing compounds containing functional groups having pKa less than 5 .

Results or Outcomes: This allows for the identification and analysis of these compounds based on their movement on the chromatography plate .

Use in Sol-Gel Matrices

Bromocresol Green sodium salt is used in sol-gel matrices .

BCBS is a salt formed by the organic compound bromocresol blue and sodium. Bromocresol blue itself is a sulfonaphthalein dye, a class known for its pH-indicating properties []. BCBS is water-soluble and appears as a green or blue powder []. Its significance lies in its ability to change color based on the acidity (pH) of its surrounding environment, making it a valuable tool for researchers for various applications [].


Molecular Structure Analysis

The BCBS molecule is complex, featuring a central benzene ring with several substituents. Key features include:

  • Four bromine atoms (Br) attached to the benzene ring, contributing to the molecule's overall size and weight [].
  • A sulfonate group (SO3Na) that makes the molecule water-soluble [].
  • A hydroxyl group (OH) and a methyl group (CH3) responsible for the pH-sensitive color change [].

The specific arrangement of these groups determines the molecule's shape and its interaction with light at different pH levels [].


Chemical Reactions Analysis

The most relevant chemical reaction for BCBS is its acid-base reaction, where it acts as a pH indicator. Here's the simplified equation:

HIn (yellow) + H+ (aq) <=> In- (blue) (aq) + H2O (l) []

At acidic pH (high H+ concentration), BCBS exists in its protonated form (HIn), appearing yellow. In basic solutions (low H+ concentration), it loses a proton and becomes negatively charged (In-), resulting in a blue color [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C21H13Br4NaO5S []
  • Molar Mass: 669.01 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (>100 g/L) []
  • Stability: Stable under normal storage conditions []

The pH-dependent color change of BCBS arises from the alteration of its electronic structure upon protonation/deprotonation. The specific groups (hydroxyl and methyl) influence the distribution of electrons within the molecule. In acidic environments, the protonated form (HIn) absorbs different wavelengths of light compared to the deprotonated form (In-) in basic environments, leading to the observed color shift [].

  • Skin and Eye Contact: May cause irritation. Wear gloves and safety glasses when handling [].
  • Inhalation: Avoid inhaling dust. Use proper ventilation [].
  • Disposal: Dispose of according to local regulations for laboratory waste [].

Case Studies

BCBS finds application in various scientific research areas:

  • Acid-Base Titrations: BCBS is a common indicator in titrations, visually signaling the endpoint when the solution reaches the desired pH [].
  • Agarose Gel Electrophoresis: BCBS serves as a tracking dye to monitor the movement of DNA samples during gel electrophoresis [].
  • Cell Culture Media pH Monitoring: BCBS can be incorporated into cell culture media to monitor the pH and ensure optimal conditions for cell growth [].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

719.70739 g/mol

Monoisotopic Mass

715.71149 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-04-14

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